propan-2-yl 4-({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
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Overview
Description
Propan-2-yl 4-({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a pyridazinone moiety, which is further substituted with a naphthalene group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone.
Naphthalene Substitution: The naphthalene group can be introduced via a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride.
Benzoate Ester Formation: The final step involves the esterification of the benzoic acid derivative with isopropanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the naphthalene or pyridazinone moieties.
Reduction: Reduced forms of the ester or amide groups.
Substitution: Substituted benzoate or pyridazinone derivatives.
Scientific Research Applications
Propan-2-yl 4-({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of propan-2-yl 4-({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
Propan-2-yl 4-({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C26H23N3O4 |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
propan-2-yl 4-[[2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C26H23N3O4/c1-17(2)33-26(32)19-9-11-22(12-10-19)27-24(30)16-29-25(31)14-13-23(28-29)21-8-7-18-5-3-4-6-20(18)15-21/h3-15,17H,16H2,1-2H3,(H,27,30) |
InChI Key |
UPHXSMHUXGJHMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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